1S/C7H9NO2/c1-2-3-4-8-5-6-10-7(8)9/h4-6H2,1H3
.
3-But-3-ynyl-1,3-oxazolidin-2-one is a chemical compound belonging to the oxazolidinone class, which is characterized by a five-membered heterocyclic ring containing both oxygen and nitrogen atoms. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents with antiviral and antibacterial properties.
The synthesis of 3-but-3-ynyl-1,3-oxazolidin-2-one has been documented in various studies, indicating its derivation from readily available starting materials such as 3-butyn-1-ol and 2-oxoazolidinone. The reactions involved typically utilize bases like cesium carbonate or sodium hydroxide in organic solvents to facilitate the formation of the desired product .
3-But-3-ynyl-1,3-oxazolidin-2-one can be classified under several categories:
The synthesis of 3-but-3-ynyl-1,3-oxazolidin-2-one typically involves a multi-step process:
The reaction conditions are crucial for achieving high yields. For instance, performing the alkylation in toluene at reflux temperature has been shown to yield 3-but-3-ynyl-1,3-oxazolidin-2-one in 83% yield. The choice of solvent and base plays a significant role in the efficiency and scalability of the synthesis .
The molecular structure of 3-but-3-ynyl-1,3-oxazolidin-2-one features:
The compound can participate in various chemical reactions due to its functional groups:
For example, during Stille cross-coupling, vinylstannanes derived from 3-but-3-enyl derivatives can be coupled with aryl iodides using palladium catalysts, showcasing the versatility of this compound in synthetic organic chemistry .
The mechanism by which 3-but-3-ynyl-1,3-oxazolidin-2-one exerts its biological effects is not fully elucidated but is believed to involve interaction with specific biological targets such as viral enzymes or bacterial ribosomes.
Research indicates that compounds within the oxazolidinone family exhibit significant activity against various pathogens by inhibiting protein synthesis or disrupting viral replication processes .
Relevant data from spectral analyses (NMR, IR) confirm the presence of characteristic functional groups associated with both alkynes and oxazolidinones .
3-but-3-ynyl-1,3-oxazolidin-2-one has potential applications in:
Oxazolidinones represent a synthetically engineered class of antimicrobial agents distinguished by a unique five-membered 1,3-oxazolidin-2-one heterocyclic core. The clinical validation of this scaffold commenced with the 2000 FDA approval of linezolid, the inaugural oxazolidinone antibiotic developed to combat Gram-positive pathogens resistant to conventional therapies like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) [2] [9]. This breakthrough stemmed from systematic optimization of early leads such as Dup-105 and Dup-721 (discovered by DuPont in the 1980s), which demonstrated promising antibacterial activity but exhibited toxicity profiles unsuitable for clinical advancement [2] [9]. Subsequent generations refined this core pharmacophore, yielding tedizolid (2014) and investigational agents (e.g., delpazolid, contezolid) targeting drug-resistant tuberculosis and linezolid-resistant strains [2] [9].
The scaffold’s versatility extends beyond antibacterials. Structural analogs serve as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1, exemplified by alkenyldiarylmethanes (ADAMs) where oxazolidinone rings replace metabolically labile esters to enhance plasma stability. For instance, ADAM 4 (incorporating oxazolidin-2-one) exhibited a plasma half-life of 51.4 minutes alongside anti-HIV activity (EC₅₀ = 0.6 μM) [4]. This diversification underscores the oxazolidinone ring’s utility as a bioisostere for carbamates, ureas, or esters, enhancing metabolic stability while retaining target engagement [2] [9].
Table 1: Key Milestones in Oxazolidinone Therapeutic Development
Compound | Year | Significance | Source |
---|---|---|---|
Furazolidone | 1940s | First oxazolidinone antimicrobial (nitrofuran-oxazolidinone hybrid) | [2] |
Cycloserine | 1956 | 3-Oxazolidinone isomer used as antitubercular agent | [2] |
Dup-721/Dup-105 | 1987 | N-Aryl oxazolidinones inspiring next-gen antibiotics | [2] |
Linezolid | 2000 | First FDA-approved oxazolidinone antibiotic | [2] [9] |
Tedizolid | 2014 | Second-gen oxazolidinone for skin infections | [2] |
ADAM 4 | 2008 | Anti-HIV NNRTI with oxazolidinone bioisostere | [4] |
3-But-3-ynyl-1,3-oxazolidin-2-one (CAS: 864755-84-0) exemplifies strategic molecular editing of the oxazolidinone core to enable synthetic innovation and pharmacological exploration. Its structure features a terminal alkyne moiety at the N3-position, distinguishing it from C5- or aryl-substituted clinical oxazolidinones [1]. This alkyne handle serves dual roles:
Table 2: Synthetic Applications of 3-But-3-ynyl-1,3-oxazolidin-2-one
Reaction Type | Product Class | Biological Significance | Reference |
---|---|---|---|
CuAAC "Click Chemistry" | 1,2,3-Triazole-oxazolidinone hybrids | Enhanced activity vs. linezolid-resistant Gram-positives | [8] [10] |
Sonogashira Coupling | Aryl-alkynyl oxazolidinones | Broader spectrum including Gram-negative pathogens | [5] |
Hydroamination | Enamine-functionalized derivatives | Building blocks for neuroactive or anticancer agents | [6] |
Structurally, the alkyne’s linear geometry and moderate lipophilicity (cLogP ≈ 1.2) balance membrane permeability and aqueous solubility—addressing key challenges in oxazolidinone optimization [5]. Recent studies reveal that minor aliphatic substitutions (e.g., 3e) enhance accumulation in Escherichia coli by evading efflux pumps, demonstrating how 3-but-3-ynyl-1,3-oxazolidin-2-one enables structure-uptake relationship (SUR) studies [5]. Furthermore, its incorporation into spirocyclic ketals (e.g., WCK 4034) improves ribosomal binding affinity against resistant ribosomes [7].
Table 3: Biologically Active Derivatives Derived from 3-But-3-ynyl-1,3-oxazolidin-2-one
Compound | Structure | Key Activity | Source |
---|---|---|---|
PH-027 | 5-(3-Isoxazolylmethyl)triazolyl | MIC ≤ 0.5 μg/mL vs. MRSA, VRE; overcomes linezolid resistance | [8] [10] |
8o | 3-(Pyridin-3-ylethynyl)oxazolidinone | Active vs. P. aeruginosa (ΔtolR mutant, MIC = 8 μg/mL) | [5] |
WCK 4034 | Spirocyclic ketal-alkyne hybrid | Improved ribosomal binding; 4-fold higher AUC vs. linezolid | [7] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7